molecular formula C13H11ClFNO2S B11181039 N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide

N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide

Cat. No.: B11181039
M. Wt: 299.75 g/mol
InChI Key: OFLJSTPHLMBBRG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with chloro and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloro-4-fluoroaniline+benzenesulfonyl chlorideThis compound+HCl\text{3-chloro-4-fluoroaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-chloro-4-fluoroaniline+benzenesulfonyl chloride→this compound+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of sulfone or amine derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Hydrolysis: Acidic or basic aqueous solutions are used, often under reflux conditions.

Major Products

    Substitution: Products include substituted sulfonamides with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its sulfonamide group is known for its biological activity, including antibacterial and anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide in biological systems involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.75 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H11ClFNO2S/c14-12-8-11(6-7-13(12)15)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

OFLJSTPHLMBBRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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